2-((2-chloro-6-fluorobenzyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-((2-chloro-6-fluorobenzyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-chloro-6-fluorobenzyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thienopyrimidine core.
Introduction of the 2-chloro-6-fluorobenzyl Group: This step involves the nucleophilic substitution reaction where the thienopyrimidine core is reacted with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the 3-methoxyphenyl Group: This step involves the coupling of the intermediate product with 3-methoxyphenylboronic acid using a palladium-catalyzed Suzuki coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-((2-chloro-6-fluorobenzyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF (dimethylformamide), palladium catalysts in Suzuki coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-((2-chloro-6-fluorobenzyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-((2-chloro-6-fluorobenzyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-chlorobenzyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- 2-((2-fluorobenzyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- 2-((2-chloro-6-fluorobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 2-((2-chloro-6-fluorobenzyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of both chloro and fluoro substituents on the benzyl group, along with the methoxyphenyl group, may enhance its interactions with molecular targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O2S2/c1-26-13-5-2-4-12(10-13)24-19(25)18-17(8-9-27-18)23-20(24)28-11-14-15(21)6-3-7-16(14)22/h2-7,10H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDKVUMICHDFIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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